molecular formula C8H8N2O3 B7857098 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B7857098
M. Wt: 180.16 g/mol
InChI Key: ANUZXLALCAZJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a chemical compound with the molecular formula C8H6N2O2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with glyoxal. The reaction typically involves heating the reactants in the presence of an acid catalyst.

  • Metal-Free Synthesis: Recent advancements have introduced metal-free synthetic routes, which are more environmentally friendly. One such method involves the use of aqueous media and organic solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Halogenating agents such as bromine (Br2) and iodine (I2) are typically employed.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound, which may exhibit different chemical properties.

  • Substitution: Halogenated derivatives, which can be further used in various chemical syntheses.

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate has found applications in several scientific research areas:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Material Science: It is utilized in the design of new materials with specific electronic and optical properties.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may inhibit enzymes such as COX-1 and COX-2, which are involved in inflammation and pain pathways[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-. The molecular targets and pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3-Amino imidazo[1,2-a]pyridine-2-carboxylic acid

  • 4-Bromo imidazo[1,2-a]pyridine-2-carboxylic acid

  • 5-Formyl imidazo[1,2-a]pyridine-2-carboxylic acid

Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUZXLALCAZJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 3
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Reactant of Route 6
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.